L-Aspartic acid diethyl ester hydrochloride
Overview
Description
L-Aspartic acid diethyl ester hydrochloride is a chemical compound with the molecular formula C8H16ClNO4 . It is commonly used in laboratory chemicals .
Synthesis Analysis
The synthesis of L-Aspartic acid diethyl ester hydrochloride involves protease catalysis to convert L-aspartate diethyl ester (Et 2-Asp) to oligo(β-ethyl-α-aspartate), oligo(β-Et-α-Asp). Comparative studies of protease activity for oligo(β-Et-α-Asp) synthesis revealed α-chymotrypsin to be the most efficient .Molecular Structure Analysis
The IUPAC name for L-Aspartic acid diethyl ester hydrochloride is 1,4-diethyl 2-aminobutanedioate hydrochloride . The InChI Key is AJOXZAAREAYBQR-UHFFFAOYNA-N .Physical And Chemical Properties Analysis
L-Aspartic acid diethyl ester hydrochloride has a molecular weight of 225.670 and a density of 1.102g/cm3 . The compound is a solid at room temperature .Scientific Research Applications
Hydrogel Synthesis : L-Aspartic acid is used in the synthesis of novel natural hydrogels based on starch. These hydrogels demonstrate temperature-responsive swelling behavior, pH sensitivity, and superabsorbency, making them potential carriers in delivery systems (Vakili & Rahneshin, 2013).
Forensic Science Application : The proportion of D- to L-enantiomers of aspartic acid in proteins is used by forensic scientists to estimate age at death, and hydroxyproline interference during gas chromatographic analysis of aspartic acid in human dentine is a significant consideration in this context (Waite, Collins, & van Duin, 1999).
Polymerization Processes : L-Aspartic acid diethyl ester hydrochloride is used in bulk polymerization processes, yielding primarily α-linked poly(l-aspartate) with controlled polymerization by a chain-growth mechanism (Totsingan, Centore, & Gross, 2017).
Oligopeptide Synthesis : It is used in oligopeptide synthesis from the esters of L-Aspartic and L-Glutamic acids in benzene, demonstrating changes in substrate specificity and oligomerized product composition (Uemura et al., 1990).
Protein Methylation Study : Aspartic acid beta-[3H]methyl ester is identified from proteolytic digests of methylated human red blood cell membranes, suggesting aspartyl residues as a major site of protein methylation (Janson & Clarke, 1980).
Chromatographic Analysis : It is involved in the optimization strategy for isocratic separation of α-aspartame and its breakdown products by reversed phase liquid chromatography, crucial for diet foods quality (Demiralay & Özkan, 2004).
Polyester Nanoassemblies for Bioimaging : L-Aspartic acid-based amphiphilic polyester nanoassemblies are designed as an enzymatic-biodegradable theranostic fluorescence resonance energy transfer (FRET) probe for live cell bioimaging in cancer cells (Saxena, Pradeep, & Jayakannan, 2019).
Safety And Hazards
properties
IUPAC Name |
diethyl (2S)-2-aminobutanedioate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOXZAAREAYBQR-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Aspartic acid diethyl ester hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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